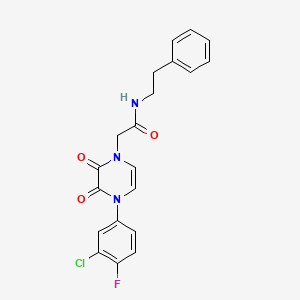![molecular formula C13H14FNO3 B2779115 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457625-95-4](/img/structure/B2779115.png)
1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a useful research chemical that can be used as a cabozantinib intermediate .
Synthesis Analysis
The synthesis of 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid can be achieved from 3-Fluoroaniline and 1,1-Cyclopropanedicarboxylic acid .Molecular Structure Analysis
The molecular formula of this compound is C13H14FNO3. Its InChI Code is 1S/C13H14FNO3/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18) and the InChI key is YFDBWXDMSDDDET-UHFFFAOYSA-N .Applications De Recherche Scientifique
Structural Analysis and Conformation Studies
Studies on cyclopropane derivatives, including those with structural similarities to 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid, have focused on their structural and conformational properties. For instance, the structure and conformation of various cyclopropane derivatives have been determined through X-ray methods, revealing insights into the spatial arrangement and interactions within these molecules (Korp, Bernal, & Fuchs, 1983; Ries & Bernal, 1985). These studies contribute to a deeper understanding of the chemical behavior and potential applications of cyclopropane derivatives in various fields.
Involvement in Hydrogen Bonding
Research has also explored the potential involvement of C–F bonds in hydrogen bonding within cyclopropane derivatives. Solid-state structures examined through X-ray crystallography have identified short intermolecular contacts, suggesting weak hydrogen bridges that could have implications for molecular recognition and binding (Fröhlich et al., 2006). This area of research provides valuable insights into the design of new materials and pharmaceuticals.
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of cyclopropane derivatives have been subjects of significant interest. For example, studies have described methods for the synthesis of fluorinated analogs of cyclopropane carboxylic acids, which are important for the development of new chemical entities with potential applications in drug discovery and material science (Sloan & Kirk, 1997). Such research aids in expanding the toolkit available for synthetic chemistry and drug development.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDBWXDMSDDDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
CAS RN |
1457625-95-4 |
Source


|
| Record name | 1-[(4-fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2779034.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2779037.png)


![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)
![2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2779043.png)
![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)

![Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2779047.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)
